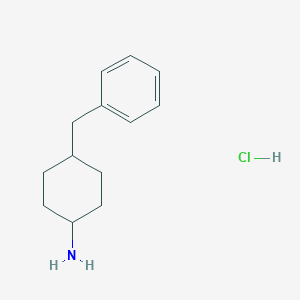

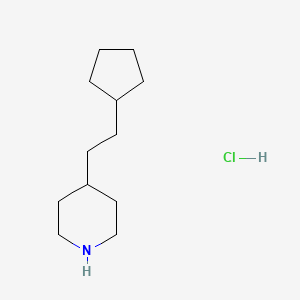

2,2,4-Trimethylpent-4-en-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

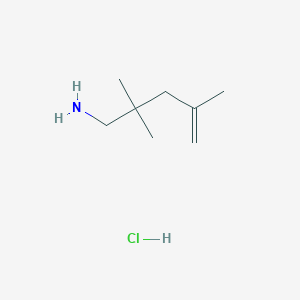

2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H18ClN and its molecular weight is 163.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

2,2,4-Trimethylpent-4-en-1-amine hydrochloride plays a crucial role in the synthesis and structural analysis of complex organic compounds. For instance, it's involved in the synthesis of the "most twisted amide," highlighting its utility in understanding stereochemical properties and reactivities of amides. The compound exhibits basic and nucleophilic characteristics, making it valuable for creating twisted enamines and exploring reversible hydrolysis under mild acidic conditions (Kirby et al., 2001). Additionally, its involvement in the synthesis of polyfunctional β-chloro-β-(trimethylsilyl)prop-2-enoic acid amides and hydrazides from 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride demonstrates its versatility in organic synthesis (Andreev et al., 2021).

Radiation Physics and Medical Imaging

In radiation physics and medical imaging, 2,2,4-trimethylpentane, a related compound, has garnered interest due to its potential applications. Although not directly this compound, the study of 2,2,4-trimethylpentane's interaction with positrons can provide insights into improving radiation detection devices and understanding charged-particle-induced damage in biomolecular systems, potentially impacting how related compounds like this compound are studied and applied (Chiari et al., 2014).

Chemical Biology and Pharmacology

The compound's structural features enable its use in creating highly water-soluble fluorescent and colorimetric pH probes, such as BTABr, which is synthesized by the condensation reaction involving a benzothiazole moiety. This application demonstrates its relevance in real-time pH sensing for intracellular pH imaging, showcasing the compound's contribution to chemical biology and pharmacology (Diana et al., 2020).

Environmental Science

In environmental science, trimethyltin(IV) chloride's interaction with N,N,N’,N’-tetraethylethylenediamine underscores the potential environmental impacts and remediation strategies for organotin(IV) pollution. The study of such interactions could inform the development of antidotes for triorganotin(IV) poisoning, highlighting the broader environmental applications of research on trimethyl compounds (Shoukry & Amin, 2011).

Properties

IUPAC Name |

2,2,4-trimethylpent-4-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6-9;/h1,5-6,9H2,2-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYNDGCJXCYWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(C)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1485261.png)

![N-methylspiro[4.5]decan-8-amine hydrochloride](/img/structure/B1485264.png)

![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)

![3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485268.png)

![4-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485271.png)

![1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1485279.png)